(8)-Shogaol
Overview
Description
Shogaols are active constituents found in ginger (Zingiber officinale Roscoe) and are known for their pungent taste, especially in dried ginger. They are formed from gingerols through dehydration reactions. Shogaols, including (8)-Shogaol, have been reported to possess a wide range of biological activities such as anti-inflammatory, anticancer, antioxidant, antimicrobial, anti-allergic, and various central nervous system activities .
Synthesis Analysis
The synthesis of shogaol analogues has been explored to understand their structure-activity relationship and to develop compounds with higher anti-tumor activity. One study synthesized 31 analogues of shogaol using zingerone as the starting material through a four-step reaction without protective groups. The study found that the absence of the unsaturated ketone and the phenolic hydroxyl group reduced the anti-tumor activity of shogaol . Another study reported the protection-, salt-, and metal-free synthesis of shogaol using dimethylammonium dimethyl carbamate (DIMCARB), which promoted Mannich-type condensation .
Molecular Structure Analysis
The molecular structure of shogaols, including (8)-Shogaol, is characterized by an unsaturated ketone and a phenolic hydroxyl group. The length of the side chain has been shown to be important for the biological activity of shogaols. Specifically, the efficacy of cell protection from beta-amyloid insult by shogaols improved as the length of the side chain increased .
Chemical Reactions Analysis
Shogaols undergo various chemical reactions that are significant for their biological activities. For instance, gingerol analogues can thermally undergo dehydration reactions to form shogaols . The metabolites of (6)-Shogaol, which may share similar properties with (8)-Shogaol, retain bioactivity in cancer cells and have low toxicity in normal cells, as demonstrated by the synthesis and biological evaluation of these metabolites .
Physical and Chemical Properties Analysis
Shogaols are thermally labile compounds that contribute to the pungent taste of dried ginger. Their physical and chemical properties are closely related to their biological activities. For example, the anti-tumor activity of shogaol analogues is influenced by the presence of the unsaturated ketone and the phenolic hydroxyl group, as well as the steric hindrance of substituents .
Relevant Case Studies
Several studies have investigated the biological activities of shogaols in various cancer cell lines. (6)-Shogaol has been shown to inhibit breast cancer cell invasion by reducing matrix metalloproteinase-9 expression , induce autophagy in non-small cell lung cancer cells , and cause cell cycle arrest and apoptosis in human hepatoma cells . Additionally, (6)-Shogaol has been found to be more effective than 6-gingerol and curcumin in inhibiting tumor promotion in mice . These studies provide insights into the potential therapeutic applications of shogaols, including (8)-Shogaol, in cancer treatment.
Scientific Research Applications
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Mathematics Applications : This involves solving problems involving right triangles which requires the use of a system of equations. A common method for determining the height of an object whose base is inaccessible is that of measuring the angle of elevation from two different places in front of the object .
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Statistics Applications : This involves solving systems of equations, finding the equilibrium point when a demand and a supply equation are given, and finding the break-even point when the revenue and the cost functions are given .
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Job Applications : This is about a scenario where Ben originally filled out 8 more applications than Henry. Then each boy filled out 3 additional applications .
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Housing Voucher Applications : When additional funds become available to assist new families, HUD invites PHAs to submit applications for funds for additional housing vouchers .
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Mathematics Applications : This involves solving problems involving right triangles which requires the use of a system of equations. A common method for determining the height of an object whose base is inaccessible is that of measuring the angle of elevation from two different places in front of the object .
-
Statistics Applications : This involves solving systems of equations, finding the equilibrium point when a demand and a supply equation are given, and finding the break-even point when the revenue and the cost functions are given .
-
Job Applications : This is about a scenario where Ben originally filled out 8 more applications than Henry. Then each boy filled out 3 additional applications .
-
Housing Voucher Applications : When additional funds become available to assist new families, HUD invites PHAs to submit applications for funds for additional housing vouchers .
properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSMXJRMTYABD-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8)-Shogaol | |
CAS RN |
36700-45-5, 104186-07-4 | |
Record name | (E)-1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8)-Shogaol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8)-SHOGAOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4IK2HCNT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.